molecular formula C17H18O3 B11599570 2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One

2,3,5-Trimethyl-6-Propyl-7h-Furo[3,2-G][1]benzopyran-7-One

Cat. No.: B11599570
M. Wt: 270.32 g/mol
InChI Key: ADGUVFJYVNRVPX-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One is a complex organic compound with the molecular formula C17H18O3. It is known for its unique structure, which includes a furobenzopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring system. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethyl-6-Propyl-Furo[3,2-G]chromen-7-One
  • 7H-Furo3,2-Gbenzopyran-7-One, 4,9-Dimethoxy-
  • 7H-Furo3,2-Gbenzopyran-7-One, 9-(2,3-Epoxy-3-Methylbutoxy)-

Uniqueness

2,3,5-Trimethyl-6-Propyl-7h-Furo3,2-Gbenzopyran-7-One stands out due to its specific substitution pattern on the furobenzopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,3,5-trimethyl-6-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-5-6-12-10(3)14-7-13-9(2)11(4)19-15(13)8-16(14)20-17(12)18/h7-8H,5-6H2,1-4H3

InChI Key

ADGUVFJYVNRVPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

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